molecular formula C7H5BrClNO B3030621 3-Bromo-5-chlorobenzamide CAS No. 933671-77-3

3-Bromo-5-chlorobenzamide

Cat. No. B3030621
CAS RN: 933671-77-3
M. Wt: 234.48
InChI Key: IBHVBQAJVLFFCH-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzamide is a compound that is structurally related to various benzamide derivatives which have been studied for their physicochemical properties and interaction environments. Although the specific compound 3-Bromo-5-chlorobenzamide is not directly mentioned in the provided papers, we can infer its relevance and potential properties based on the related research on monochlorobenzamides and bromo-chloro substituted compounds.

Synthesis Analysis

The synthesis of related compounds involves standard synthetic procedures, as seen in the synthesis of a 3 × 3 isomer grid of mono-chlorobenzamides, which were obtained from chlorobenzoyl chlorides and aminopyridine isomers . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of a new insecticide, involved multiple steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods provide insight into the potential synthetic routes that could be applied to synthesize 3-Bromo-5-chlorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by strong N–H···N hydrogen bonds in their crystal structures . The presence of bromo and chloro substituents on the benzamide ring would influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Bromide-containing compounds, such as 3-Bromo-5-chlorobenzamide, can participate in various chemical reactions, especially during oxidative treatments. Bromide is oxidized to hypobromous acid/hypobromite and other bromine species, which exhibit high reactivity towards inorganic and organic compounds, including micropollutants . The presence of a chloro substituent alongside the bromo group could further influence the reactivity and selectivity of the compound in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds are influenced by their molecular structure and the nature of their substituents. For instance, the solubility, melting point, and stability of these compounds can vary significantly. The interaction landscapes of related compounds, such as monochlorobenzamides, have been analyzed, showing isomorphous behavior and interaction patterns that could be relevant to understanding the properties of 3-Bromo-5-chlorobenzamide . Additionally, the reactivity of bromine species formed during oxidative treatments of bromide-containing waters provides insights into the potential behavior of 3-Bromo-5-chlorobenzamide under similar conditions .

Scientific Research Applications

  • Hofmann Rearrangement Kinetics The Hofmann rearrangement of ortho-, meta-, and para-substituted N-chlorobenzamides, closely related to 3-Bromo-5-chlorobenzamide, demonstrates significant kinetic substituent effects. This rearrangement is critical in understanding the reaction mechanisms and kinetics in organic synthesis, especially for derivatives of benzamides like 3-Bromo-5-chlorobenzamide (Imamoto, Tsuno, & Yukawa, 1971).

  • Synthesis and Characterization in Non-peptide CCR5 Antagonists The synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist, which includes the use of 3-Bromo-5-chlorobenzamide, is pivotal in the development of new pharmaceutical compounds. This research contributes to expanding the arsenal of antiviral and anti-inflammatory drugs (Cheng De-ju, 2014).

  • Environmental Degradation Studies The study of the degradation of compounds like 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, which produces 2-chlorobenzamide, a compound structurally similar to 3-Bromo-5-chlorobenzamide, is essential in understanding the environmental impact and degradation pathways of benzamide derivatives. These insights are crucial for assessing the environmental safety of related compounds (Wenying Lu, Qingxiang Zhou, & Guoguang Liu, 2004).

  • Fluorescent Probe Development for H2O2 Analysis The development of fluorescent probes for hydrogen peroxide analysis using derivatives of benzamide, such as 3-Bromo-5-chlorobenzamide, is significant in analytical chemistry. These probes have potential applications in biological and environmental monitoring (Z. Cai et al., 2015).

  • Synthesis and Structural Analysis in Medicinal Chemistry Research in medicinal chemistry involving the synthesis and structural analysis of compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which shares structural similarities with 3-Bromo-5-chlorobenzamide, is crucial for developing new pharmacological agents with potential antitumor activities (Zhixu Zhou et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle 3-Bromo-5-chlorobenzamide with appropriate safety measures .

properties

IUPAC Name

3-bromo-5-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHVBQAJVLFFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697357
Record name 3-Bromo-5-chlorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzamide

CAS RN

933671-77-3
Record name 3-Bromo-5-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933671-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 3-bromo-5-chloro
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-chlorobenzoic acid (2.88 g; 12.2 mmol; Note 1) and pyridine (1.04 mL; 12.8 mmol) in MeCN (100 mL) at room temperature was added (Boc)2O (3.47 g; 15.9 mmol) in one portion. The mixture was aged 30 min, (NH4)2CO3 was added in one portion. After stirring approximately 16 h at room temperature, volatiles were removed in vacuo. The residue was partitioned between EtOAc/water and the layers were separated. The aqueous layer was extracted with EtOAc (×2), combined organics were washed (10% HCl, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a colorless solid. LC/MS (method A) tR 1.65 min; m/z 234, 236 (M+H, Br isotopes).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromo-5-chlorobenzoic acid (2.35 g, 10 mmol) was suspended in CH2Cl2 (50 mL) and stirred under argon at room temperature. Oxalyl chloride (2.53 g, 20 mmol) was added followed by DMF (10 μL), and the mixture stirred overnight. The solvents were pumped off. The residue was taken up in EtOAc and added to concentrated ammonium hydroxide (10 mL). This was stirred for thirty min. The phases were separated and the organic layer was washed 1× with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was crystallized from EtOAc/hexane to give the title compound as a white crystalline solid. LC-MS m/z 233.7 (M+H)+, 1.57 min (ret time); analytical HPLC shows 96.5% purity, (ret time 12.131 min).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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